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molecular formula C10H15NO2S B592534 Ethyl 2-(tert-butyl)thiazole-4-carboxylate CAS No. 1197010-34-6

Ethyl 2-(tert-butyl)thiazole-4-carboxylate

Cat. No. B592534
M. Wt: 213.295
InChI Key: OFCIFKZCZOSPCI-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

Lithium hydroxide (2.8 g, 120.25 mmol) was added to a stirred mixture of ethyl 2-tert-butylthiazole-4-carboxylate (6.56 g, 30.76 mmol) in THF (100 mL) and water (40 mL). After 16 h, HCl (62.5 mL, 125 mmol) was added and the solution concentrated to ˜40 mL. The reaction mixture was partitioned between EtOAc and brine. The aqueous layer was extracted with EtOAc (×3). The combined organic layers were dried over magnesium sulphate, filtered and evaporated in vacuo to give the sub-title compound as an off white/yellow solid. Yield: 5.41 g
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
62.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[C:3]([C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14]CC)=[O:13])[N:11]=1)([CH3:6])([CH3:5])[CH3:4].Cl>C1COCC1.O>[C:3]([C:7]1[S:8][CH:9]=[C:10]([C:12]([OH:14])=[O:13])[N:11]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
6.56 g
Type
reactant
Smiles
C(C)(C)(C)C=1SC=C(N1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
62.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated to ˜40 mL
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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